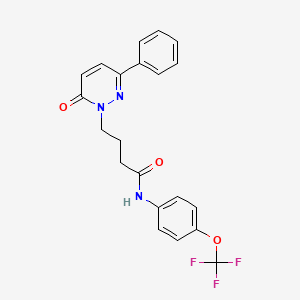

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with substituted anilines and various reagents to produce butanamide derivatives. For instance, one study describes the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are synthesized by reacting substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium . Although the target compound is not synthesized in these papers, the methodologies could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of butanamide derivatives is characterized using techniques such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, along with CHN analysis . These techniques help in confirming the structure of synthesized compounds and are essential for the structural analysis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide.

Chemical Reactions Analysis

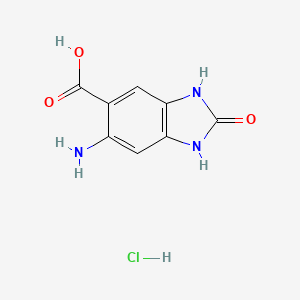

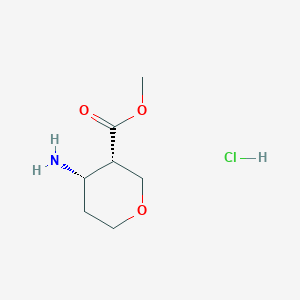

The papers do not provide specific chemical reactions for the target compound. However, they do discuss the synthesis of related butanamide derivatives and their biological activities. For example, one paper mentions the potent and selective inhibition of dipeptidyl peptidase IV (DPP-4) by a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides . These findings suggest that similar butanamide compounds could also engage in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly discussed in the provided papers. However, the biological activity of similar compounds, such as their inhibitory potential against enzymes like Mushroom tyrosinase, is evaluated, indicating that these compounds have significant biological relevance . The physical properties such as solubility, stability, and chemical properties like reactivity could be inferred based on the functional groups present in the molecule.

Scientific Research Applications

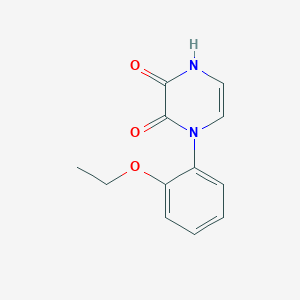

Heterocyclic Synthesis

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide plays a role in the synthesis of heterocyclic compounds. For instance, Harb, Hussein, and Mousa (2006) described the use of similar acetoacetanilides in synthesizing thienopyridines and other fused derivatives, highlighting the compound's utility in creating complex molecular structures (Harb, A. A., Hussein, A., Mousa, I., 2006).

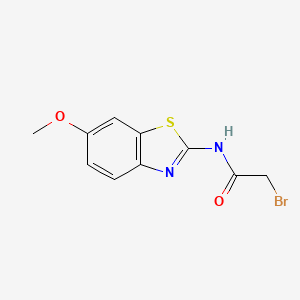

Photochemical and Thermal Synthesis

The compound is also significant in photochemical and thermal synthesis processes. Bonnet et al. (2003) described the synthesis of polypyridine ruthenium(II) complexes, showing the potential of similar compounds in synthesizing complex metal-organic structures (Bonnet, S., Collin, J., Gruber, N., Sauvage, J., Schofield, E. R., 2003).

Synthesis of Pyridine and Pyrazole Derivatives

Hussein, Harb, and Mousa (2008) demonstrated the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives using similar β-oxoanilides, indicating the compound's relevance in creating diverse organic structures (Hussein, A., Harb, A. A., Mousa, I., 2008).

Synthesis of Benzo[d]pyrrolo[2,1-b][1,3]oxazines

Maslivets et al. (2017) explored the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines by intramolecular cyclization, suggesting the utility of similar compounds in intricate organic syntheses (Maslivets, A., Dmitriev, M. V., Tarasova, O. P., Maslivets, A. N., 2017).

Curing of Cyanates

In the field of materials science, Bauer and Bauer (2001) investigated the curing of cyanates with primary amines, demonstrating the relevance of similar compounds in the development of high-performance thermosets (Bauer, J., Bauer, M., 2001).

properties

IUPAC Name |

4-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c22-21(23,24)30-17-10-8-16(9-11-17)25-19(28)7-4-14-27-20(29)13-12-18(26-27)15-5-2-1-3-6-15/h1-3,5-6,8-13H,4,7,14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRUJEUEIQVVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)